molecular formula C9H9FN2O4 B13573279 Ethyl 2-amino-5-fluoro-3-nitrobenzoate

Ethyl 2-amino-5-fluoro-3-nitrobenzoate

Cat. No.: B13573279
M. Wt: 228.18 g/mol
InChI Key: LJGKLIIAYZKJNV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H9FN2O4 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluoro substituent, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-fluoro-3-nitrobenzoate typically involves a multi-step process:

    Amination: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: Ethyl 2-amino-5-fluoro-3-aminobenzoate.

    Substitution: Ethyl 2-amino-5-methoxy-3-nitrobenzoate.

    Oxidation: Ethyl 2-nitroso-5-fluoro-3-nitrobenzoate.

Scientific Research Applications

Ethyl 2-amino-5-fluoro-3-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 2-amino-5-fluoro-3-nitrobenzoate can be compared with other similar compounds:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-amino-5-chloro-3-nitrobenzoate: Similar structure but with a chloro substituent instead of a fluoro substituent.

    Ethyl 2-amino-5-nitrobenzoate: Lacks the fluoro substituent, making it less reactive in certain chemical reactions.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further investigation in biological and medicinal chemistry.

Properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

ethyl 2-amino-5-fluoro-3-nitrobenzoate

InChI

InChI=1S/C9H9FN2O4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2,11H2,1H3

InChI Key

LJGKLIIAYZKJNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])N

Origin of Product

United States

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